Cyclooctyl isothiocyanate
Overview
Description
Cyclooctyl isothiocyanate is a type of isothiocyanate, which is a functional group formed by substituting the oxygen in the isocyanate group with a sulfur . Isothiocyanates are produced by enzymatic conversion of metabolites called glucosinolates . Cyclohexyl isothiocyanate, a similar compound, is used in the synthesis of many pharmaceutical and biologically active compounds .
Synthesis Analysis
Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts . Isothiocyanates may also be accessed via the thermally-induced fragmentation reactions of 1,4,2-oxathiazoles .Molecular Structure Analysis
The general structure of an isothiocyanate is −N=C=S . The N=C and C=S distances are 117 and 158 pm respectively . The bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively .Chemical Reactions Analysis
Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon .Physical and Chemical Properties Analysis
Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions . Structural differences lead to differences in lipophilicity and hydrophilicity .Scientific Research Applications
Chemoprevention and Cancer Research
Isothiocyanates, including cyclooctyl isothiocyanate, are extensively studied for their chemopreventive properties against cancer. They inhibit carcinogenesis through multiple mechanisms, such as inhibiting Phase 1 enzymes involved in carcinogen activation and inducing Phase 2 enzymes that inactivate carcinogens (Zhang & Talalay, 1994).
Isothiocyanates derived from vegetables like broccoli have been shown to effectively inhibit the proliferation of cancer cells, such as in prostate cancer, by causing cell cycle arrest and inducing apoptosis (Xiao et al., 2003).
Pharmacokinetics and Human Exposure
The pharmacokinetics of isothiocyanates, which include how they are absorbed, metabolized, and excreted in humans, are crucial for understanding their therapeutic potential and safety. Studies have focused on developing sensitive methods for quantifying isothiocyanate levels in human plasma, serum, and tissues (Ye et al., 2002).
Isothiocyanates, such as those found in broccoli sprouts, are rapidly absorbed and excreted, indicating active renal tubular secretion, which is vital for evaluating their systemic effects and potential therapeutic applications (Ye et al., 2002).
Analytical Methods in Isothiocyanate Research
The development of analytical methods, like the 1,2-benzenedithiol-based cyclocondensation assay, has been crucial for quantifying isothiocyanates and their metabolites. These methods are essential for advancing research on the chemopreventive potential of isothiocyanates (Zhang, 2012).
The cyclocondensation assay has been used to measure isothiocyanates in various biological samples, contributing significantly to understanding their role in cancer prevention and elucidating their mechanisms of action (Zhang, 1998).
Biotechnological Production and Applications
- The biosynthesis of isothiocyanates, such as benzyl isothiocyanate, through microbial engineering in organisms like Escherichia coli has been explored. This approach aims to produce these compounds in large quantities for nutraceutical and pharmaceutical applications, showing the potential for large-scale production of isothiocyanates (Liu et al., 2016).
Other Applications and Mechanisms
Isothiocyanates have been studied for their roles in health and disease beyond cancer, including cardiovascular and neurological diseases. Their ability to induce cytoprotective proteins and inhibit inflammatory responses makes them relevant in various chronic diseases (Dinkova-Kostova & Kostov, 2012).
In addition to their health benefits, the genotoxic potential of isothiocyanates has been explored, revealing a complex relationship between their chemopreventive properties and potential risks at high concentrations (Fimognari et al., 2012).
Mechanism of Action
- Unfortunately, specific information about the exact targets of Cyclooctyl isothiocyanate is not readily available in the literature. However, it’s common for isothiocyanates to interact with proteins related to inflammation, cell cycle regulation, and apoptosis .
- However, isothiocyanates in general are known to modulate pathways related to oxidative stress, inflammation, and detoxification. They can activate transcription factors (such as Nrf2) that regulate antioxidant and detoxifying enzymes .
Target of Action
Biochemical Pathways
Safety and Hazards
Cyclooctyl isothiocyanate can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, including Cyclooctyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
This compound, like other isothiocyanates, can influence cell function by interacting with various cellular processes. They have been shown to inhibit cell growth in a dose-dependent manner . They can also reduce cell migration and invasion , and modulate a large number of cancer-related targets or pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Isothiocyanates are weak electrophiles, susceptible to hydrolysis . They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, inhibit metastasis, and other pathways involved in chemoprevention .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, isothiocyanates have been shown to have chemopreventive effects in animal models of cancer . The effects vary with different dosages, with some studies showing that isothiocyanates can reduce tumor size when given simultaneously with carcinogens .
Metabolic Pathways
Isothiocyanates, including this compound, are derived from the enzymatic hydrolysis of glucosinolates . Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Subcellular Localization
Studies on other isothiocyanates have shown that they can be localized in various subcellular compartments . For instance, fluorescein isothiocyanate-labeled chitosan oligosaccharides were found to be preferentially localized in the mitochondria .
Properties
IUPAC Name |
isothiocyanatocyclooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKAOOPCYGVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374117 | |
Record name | isothiocyanatocyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33522-04-2 | |
Record name | Cyclooctyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33522-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | isothiocyanatocyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33522-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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